![molecular formula C7H8BrN5 B1220807 9-(2-Bromoethyl)-9h-purin-6-amine CAS No. 68217-74-3](/img/structure/B1220807.png)
9-(2-Bromoethyl)-9h-purin-6-amine
Overview
Description
9-(2-Bromoethyl)-9h-purin-6-amine, also known as 9-BEPA, is a purine-based compound that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of laboratory experiments, including those related to protein folding, protein-ligand interactions, and DNA-protein interactions. 9-BEPA has been used as a tool to study the structure and function of proteins and other biomolecules.
Scientific Research Applications
Organic–Inorganic Hybrid Materials
9-(2-Bromoethyl)-9h-purin-6-amine: plays a significant role in the synthesis of organic–inorganic hybrid materials. These materials benefit from the synergistic properties of both organic and inorganic components, leading to a wide array of potential applications. For instance, Metal–Organic Frameworks (MOFs) utilize organic linkers like 9-(2-Bromoethyl)-9h-purin-6-amine to create structures with high stability and tunable properties .
Pharmaceutical Pollutant Removal
The compound is used in MOFs for environmental applications, such as the removal of pharmaceutical pollutants from water. Its incorporation into MOFs can lead to materials with high capacity, fast sorption kinetics, and high selectivity, which are essential for water purification technologies .
Light-Emitting Properties
Research has explored the light-emitting properties of organic–inorganic copper halides that incorporate 9-(2-Bromoethyl)-9h-purin-6-amine. These materials are promising for the development of new light-emitting devices, potentially revolutionizing the field of optoelectronics .
Ionic Liquids Synthesis
This compound serves as a precursor for the synthesis of ionic liquids (ILs). ILs are known for their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. They have vast applications in chemistry, engineering, and materials science, making the role of 9-(2-Bromoethyl)-9h-purin-6-amine crucial in their production .
Electrochemical Bromofunctionalization
In the field of synthetic chemistry, 9-(2-Bromoethyl)-9h-purin-6-amine is involved in the electrochemical bromofunctionalization of alkenes. This process is important for creating various brominated organic molecules, which are valuable building blocks in chemical synthesis .
Halide Chemistry and Reactivity
The bromine component of 9-(2-Bromoethyl)-9h-purin-6-amine is particularly reactive, making it a key player in halide chemistry. Its reactivity is harnessed in various chemical reactions, including nucleophilic aromatic substitution, which is fundamental in the synthesis of complex organic compounds .
properties
IUPAC Name |
9-(2-bromoethyl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMXSNGFXQZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCBr)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218391 | |
Record name | 9-(2-Bromoethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromoethyl)-9h-purin-6-amine | |
CAS RN |
68217-74-3 | |
Record name | 9-(2-Bromoethyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Bromoethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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